molecular formula C8H4FN3 B13043994 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13043994
M. Wt: 161.14 g/mol
InChI Key: YGBBVQNCYCKVLA-UHFFFAOYSA-N
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Description

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that contains a pyrazolo[1,5-A]pyridine core with a fluorine atom at the 5-position and a cyano group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the fluorination of pyrazolo[1,5-A]pyridine derivatives. One common method is the reaction of methyl esters of pyrazolo[1,5-A]pyridine-3-carboxylates with fluorinating reagents such as Selectfluor. This reaction proceeds through the formation of an intermediate fluorine-containing σ-complex, which then undergoes further transformation to yield the desired fluorinated product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a cyano group enhances its potential as a versatile building block for the synthesis of diverse pharmacologically active molecules .

Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

5-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H

InChI Key

YGBBVQNCYCKVLA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C=C1F

Origin of Product

United States

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